Flumequine sodium

Veterinary Pharmacology Aquaculture Drug Formulation

Select Flumequine sodium for research demanding precise aqueous dosing. Its superior solubility over the free acid ensures consistent bioavailability in in vivo PK/PD and aquaculture bath-administration studies. It demonstrates superior MIC activity against oxolinic acid-resistant Aeromonas salmonicida (with critical cation-chelation controls required) and serves as an ideal model for fluoroquinolone resistance studies, selecting for comparable gyrA mutations as enrofloxacin. Its unique distribution into non-edible reservoirs like feathers also makes it essential for residue depletion modeling.

Molecular Formula C14H12FNNaO3
Molecular Weight 284.242
CAS No. 42835-68-7
Cat. No. B593379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumequine sodium
CAS42835-68-7
Molecular FormulaC14H12FNNaO3
Molecular Weight284.242
Structural Identifiers
SMILESCC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O.[Na]
InChIInChI=1S/C14H12FNO3.Na/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19;/h4-7H,2-3H2,1H3,(H,18,19);
InChIKeyNNPBLQQHZMNNLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Flumequine Sodium (CAS 42835-68-7): Procurement & Selection Guide for Veterinary and Aquaculture Research


Flumequine sodium is the water-soluble sodium salt form of flumequine, a synthetic, first-generation fluoroquinolone antibiotic primarily used in veterinary research and aquaculture to control Gram-negative bacterial infections . Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), thereby preventing DNA replication and transcription . The sodium salt formulation confers enhanced aqueous solubility compared to the free acid form, which is insoluble in water, facilitating its use in aqueous dosing applications [1].

Why In-Class Quinolone Substitution for Flumequine Sodium Compromises Experimental Reproducibility


Flumequine sodium cannot be assumed to be interchangeable with other quinolones or fluoroquinolones due to quantifiable differences in key experimental parameters. Its physicochemical properties, such as the enhanced aqueous solubility of the sodium salt, directly influence dosing consistency and bioavailability compared to the free acid [1]. Furthermore, its antimicrobial activity profile against specific aquatic pathogens like Aeromonas salmonicida is distinct from its closest analogs, oxolinic acid and nalidixic acid, with documented differences in MIC values [2]. Finally, the compound's resistance selection profile, particularly its induction of specific gyrA mutations (S83L, D87G), is now understood to be functionally comparable to enrofloxacin, a critical consideration for antimicrobial stewardship studies [3].

Flumequine Sodium (CAS 42835-68-7): Quantitative Evidence of Differential Performance vs. Oxolinic Acid, Nalidixic Acid & Enrofloxacin


Superior Aqueous Solubility of Flumequine Sodium vs. Free Acid Enables Consistent Aqueous Dosing

Flumequine sodium (CAS 42835-68-7) is a water-soluble salt, in contrast to the free acid form of flumequine (CAS 42835-25-6), which is insoluble in water [1]. This physicochemical difference is critical for ensuring consistent and accurate dosing in aqueous solutions, a common requirement in aquaculture and veterinary research. The free acid requires organic solvents or alkaline solutions for solubilization, which can introduce experimental variability .

Veterinary Pharmacology Aquaculture Drug Formulation

Differential MIC Activity of Flumequine vs. Oxolinic Acid Against A. salmonicida in Aquaculture

A direct comparative study of flumequine and oxolinic acid against the fish pathogen Aeromonas salmonicida revealed that flumequine was more active against oxolinic acid-resistant isolates, while showing comparable activity against susceptible strains [1]. In a separate study, the MIC for flumequine against A. salmonicida increased from 4 µg/mL in standard media to 128 µg/mL in media supplemented with seawater ions (Mg2+, Ca2+), demonstrating a 32-fold reduction in in vitro bioactivity in a marine-relevant matrix [2].

Aquaculture Antimicrobial Susceptibility Fish Pathology

Flumequine Demonstrates Intermediate In Vitro Potency: More Active than Nalidixic Acid, Less Active than Enrofloxacin

In a direct comparison against Escherichia coli, flumequine was considerably more active than nalidixic acid but slightly less active than oxolinic acid [1]. When compared to newer fluoroquinolones, flumequine shows lower potency. For example, against pathogens isolated from calves, the MIC50 of flumequine for E. coli was 0.5 µg/mL, while enrofloxacin and ciprofloxacin exhibited significantly higher activity with an MIC50 ≤ 0.008 µg/mL for ciprofloxacin [2].

Antimicrobial Susceptibility Comparative Pharmacology Veterinary Medicine

Flumequine Induces Resistance Mechanisms (gyrA S83L, D87G) Comparable to Enrofloxacin, Mandating Equivalent Stewardship

A 2024 study demonstrated that flumequine usage leads to an approximately 3-fold increase in resistant E. coli in a caecal fermentation model, an effect comparable to that of enrofloxacin [1]. Furthermore, in vitro exposure to both flumequine and enrofloxacin resulted in the identical amino acid substitutions (S83L, D87G) in the GyrA protein, confirming a shared mechanism of resistance selection [1].

Antimicrobial Resistance Microbiology Regulatory Science

Formulation-Dependent Residue Depletion in Poultry Tissues Impacts Withdrawal Time Determination

A depletion study of three different flumequine formulations (10% and 80% premix powders, and a 20% solution) in broiler chickens revealed that withdrawal times (WDTs) differed between formulations [1]. The study also found that flumequine concentrations in feathers remained high even after the established WDT for edible tissues, indicating that non-edible tissues can act as a reservoir for the drug [1].

Food Safety Veterinary Pharmacology Residue Analysis

Optimal Research and Industrial Use Cases for Flumequine Sodium (CAS 42835-68-7)


Aquaculture Research on Oxolinic Acid-Resistant Pathogens

Flumequine sodium is a strategic choice for in vitro and in vivo aquaculture studies involving Aeromonas salmonicida isolates that exhibit resistance to oxolinic acid, where it has demonstrated superior MIC activity compared to oxolinic acid [1]. However, researchers must account for the up to 32-fold increase in MIC observed in seawater-supplemented media due to cation chelation, a critical experimental control [2].

Comparative Antimicrobial Stewardship and Resistance Mechanism Studies

Given its demonstrated capacity to induce a ~3-fold increase in resistant E. coli and select for specific gyrA mutations (S83L, D87G) comparable to enrofloxacin, flumequine sodium serves as an ideal model compound for investigating the evolution and mechanisms of fluoroquinolone-class resistance under controlled laboratory conditions [3].

Veterinary Pharmacokinetic Modeling Requiring Water-Soluble Quinolone

The enhanced aqueous solubility of flumequine sodium over its free acid form [4] makes it the preferred form for pharmacokinetic studies in livestock and aquatic species where precise, consistent dosing via drinking water or bath administration is required, eliminating variability introduced by organic co-solvents.

Food Safety and Residue Depletion Studies in Poultry

Flumequine sodium is a relevant test compound for validating residue depletion models and establishing withdrawal times in poultry, with studies demonstrating that different commercial formulations exhibit distinct depletion kinetics and that non-edible tissues like feathers can serve as an extended drug reservoir [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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